3-bromodibenzothiophene S,S-dioxide
Overview
Description
Synthesis Analysis
The synthesis of 3-bromodibenzothiophene S,S-dioxide and its derivatives has been achieved via Diels-Alder of isobenzofurans with benzothiophene S,S-dioxides followed by PTSA-mediated aromatization of the resulting adducts .Molecular Structure Analysis
The molecular structure of 3-bromodibenzothiophene S,S-dioxide is characterized by the presence of a bromine atom and two oxygen atoms attached to a dibenzothiophene core . The molecular formula is C12H7BrO2S .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-bromodibenzothiophene S,S-dioxide include a molecular weight of 263.15 g/mol, a computed XLogP3 value of 5.1, and a topological polar surface area of 28.2 Ų . It has no rotatable bonds and no hydrogen bond donors, but one hydrogen bond acceptor .Scientific Research Applications
Organic Semiconductor Building Blocks
3-Bromodibenzothiophene 5,5-Dioxide: is utilized as a building block in the synthesis of organic semiconductors . These materials are key components in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The compound’s ability to donate and accept electrons makes it valuable for creating p-type and n-type semiconductor materials.
Photovoltaic Applications
The compound serves as an electron donor in bulk-heterojunction solar cells . Its incorporation into donor-acceptor-donor oligomers, characterized by UV-vis absorption and photoluminescence spectroscopy, enhances the efficiency of solar cells by improving charge separation and transport.
Safety And Hazards
3-bromodibenzothiophene S,S-dioxide can cause skin irritation upon contact. Therefore, it is recommended to wear protective gloves and clothing when handling this compound . Inhalation of the compound’s fumes can irritate the respiratory system and lead to coughing, wheezing, and shortness of breath .
properties
IUPAC Name |
3-bromodibenzothiophene 5,5-dioxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrO2S/c13-8-5-6-10-9-3-1-2-4-11(9)16(14,15)12(10)7-8/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHRCPNQYOKMDIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(S2(=O)=O)C=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromodibenzothiophene S,S-dioxide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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